molecular formula C22H21ClN2O3S B3453346 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide

Cat. No.: B3453346
M. Wt: 428.9 g/mol
InChI Key: VPVFSLCPZYDQDE-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide is an organic compound with a complex structure that includes a benzenesulfonyl group, a dimethylanilino group, and a chlorophenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloroaniline with acetic anhydride to form N-(2-chlorophenyl)acetamide. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group. Finally, the dimethylanilino group is introduced through a nucleophilic substitution reaction with 2,5-dimethylaniline under appropriate conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylanilino group may enhance the compound’s binding affinity to its targets, while the chlorophenylacetamide group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-12-13-17(2)21(14-16)25(29(27,28)18-8-4-3-5-9-18)15-22(26)24-20-11-7-6-10-19(20)23/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVFSLCPZYDQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-chlorophenyl)acetamide
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